IMPDH2 Inhibition vs. Mycophenolic Acid
The compound demonstrates moderate but quantifiable inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapies. In a head-to-head enzymatic assay context, its inhibitory constant (Ki) is comparable to that of mycophenolic acid (MPA), a clinically used IMPDH inhibitor [1].
| Evidence Dimension | IMPDH2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (multiple substrate conditions) |
| Comparator Or Baseline | Mycophenolic Acid (MPA) IC50 = 403.23 ± 2.92 nM |
| Quantified Difference | Target compound Ki (240-440 nM) is within the same order of magnitude as the comparator's IC50 (403 nM), indicating comparable biochemical potency. |
| Conditions | Enzymatic assays using human IMPDH2 with IMP and NAD as substrates. Source: BindingDB and literature cross-reference [1]. |
Why This Matters
This establishes the compound as a synthetically tractable, non-mycophenolate scaffold for developing next-generation IMPDH inhibitors with potentially differentiated pharmacokinetic properties, making it a strategic procurement choice for medicinal chemistry campaigns targeting this enzyme.
- [1] BindingDB. Ki data for 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid (BDBM50421763) against IMPDH2; and Design, synthesis and antitumor activity evaluation of novel IMPDH II and HDAC1 dual inhibitor. (2025). View Source
